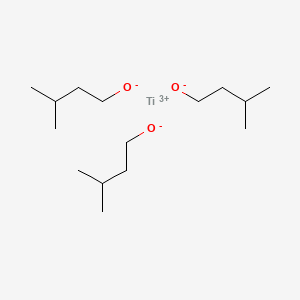

Titanium tris(3-methylbutan-1-olate)

Description

Overview of Titanium Alkoxides as Versatile Precursors and Catalysts in Contemporary Chemistry

Titanium alkoxides, a class of organometallic compounds with the general formula Ti(OR)₄, are among the most accessible and versatile reagents in modern chemistry. nih.govchempedia.info Their utility stems from the reactive bond between titanium and oxygen, which allows them to serve as highly effective precursors for materials synthesis and as catalysts for a variety of organic transformations. chempedia.infodigitellinc.com

One of the most significant applications of titanium alkoxides is in the sol-gel process. rsc.orgyoutube.com This method involves the controlled hydrolysis and condensation of metal alkoxide precursors to produce metal oxides. researchgate.netresearchgate.netresearchgate.net Titanium alkoxides like titanium tetraisopropoxide (TTIP) and titanium tetrabutoxide (TTB) are frequently used to synthesize titanium dioxide (TiO₂) in various forms, from nanoparticles to thin films. researchgate.netaau.dk The properties of the final material—such as particle size, porosity, and crystalline phase (anatase, rutile, or brookite)—can be precisely controlled by manipulating reaction conditions like pH, temperature, and the choice of solvent and alkoxide precursor. researchgate.netaau.dk These TiO₂ materials are crucial in applications ranging from photocatalysis and wastewater treatment to catalyst supports and photovoltaics. researchgate.net

Beyond materials science, titanium alkoxides are prominent catalysts, particularly in polymerization. nih.govmdpi.com They are known to catalyze the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). researchgate.netnih.govresearchgate.net The structure of the alkoxide ligand directly influences the polymerization rate, the molecular weight of the resulting polymer, and its stereochemistry. researchgate.netnih.gov Furthermore, in combination with co-catalysts like organoaluminum compounds, titanium alkoxides are used in olefin polymerization to produce polyethylene (B3416737) and other polyolefins. nih.govmdpi.com Their role can range from producing ultra-high molecular weight polyethylene (UHMWPE) to selectively dimerizing ethylene (B1197577) to 1-butene (B85601) in processes like the Alphabutol process. nih.gov The accessibility and relatively low cost of titanium alkoxides make them attractive for both laboratory-scale research and industrial applications. nih.govchempedia.info

Rationale for Investigating Branched-Chain Alkoxide Ligands in Titanium Complexes

The selection of the alkoxide ligand (the 'OR' group) attached to the titanium center is a critical design element that dictates the compound's physical and chemical properties. While simple, linear alkoxides like ethoxides and butoxides are common, there is significant academic and industrial interest in using more complex, branched-chain ligands, such as the 3-methylbutan-1-olate (also known as isoamylate or isopentoxide) group found in the subject compound. researchgate.net

The primary motivation for using branched ligands is to control the steric environment around the titanium atom. nih.govresearchgate.net The increased bulkiness of branched chains compared to their linear isomers introduces steric hindrance, which can:

Modify Reactivity and Selectivity: In catalysis, steric bulk can influence which molecules can approach the active titanium center and in what orientation. researchgate.netresearchgate.net This is crucial for stereoselective reactions, such as asymmetric epoxidation, where the catalyst is designed to produce one enantiomer of a product over the other. researchgate.netresearchgate.net The bulky ligands create a chiral pocket around the metal, guiding the substrate into a specific orientation for the reaction.

Control Polymerization: In ring-opening polymerization, the steric hindrance of the alkoxide ligands has been found to significantly affect polymer yields and molecular weights. researchgate.netnih.gov Bulky ligands can slow down the rate of polymerization but may offer better control over the process, leading to polymers with narrower molecular weight distributions. researchgate.net

Enhance Thermal Stability: Bulky ligands can encase the metal center, protecting it from decomposition pathways and increasing the thermal stability of the catalyst. nih.gov This is particularly important for high-temperature polymerization processes where less stable catalysts would quickly deactivate. nih.gov

Alter Solubility and Physical State: The structure of the alkoxide ligand affects intermolecular forces. Branched chains often lead to compounds that are more soluble in organic solvents and may be liquids or low-melting solids, whereas their linear counterparts might be less soluble, crystalline solids due to more efficient packing. chempedia.info This can be a practical advantage in setting up homogeneous reaction mixtures.

The 3-methylbutan-1-olate ligand is a prime example of a branched-chain alkoxide. Its structure provides more steric bulk than n-pentoxide, which can be strategically exploited to fine-tune the properties of the resulting titanium complex for specific applications.

Scope and Objectives of Academic Research on Titanium tris(3-methylbutan-1-olate)

While specific published studies focusing exclusively on Titanium tris(3-methylbutan-1-olate) are scarce, the objectives for investigating such a compound can be inferred from broader research trends in organotitanium chemistry. The primary goal would be to understand how the unique steric and electronic profile of the 3-methylbutan-1-olate ligand influences the compound's performance as a catalyst or precursor in comparison to more common titanium alkoxides.

Key research objectives would likely include:

Synthesis and Structural Characterization: The initial step would involve the synthesis of the compound, likely through the reaction of a titanium precursor (e.g., titanium tetrachloride or titanium isopropoxide) with 3-methylbutan-1-ol. chempedia.inforesearchgate.net A crucial objective would be to characterize its precise molecular structure, determining if it exists as a monomer, dimer, or larger aggregate in solution and in the solid state, as this aggregation state heavily influences reactivity. rsc.orgnih.gov

Catalytic Activity in Polymerization: A major focus would be evaluating its efficacy as a catalyst for the ring-opening polymerization of lactide. researchgate.netresearchgate.net Researchers would aim to answer questions such as:

How does the reaction rate compare to catalysts with less bulky (e.g., isopropoxide) or more bulky ligands?

What are the characteristics (molecular weight, polydispersity, tacticity) of the polylactide produced? researchgate.netnih.gov

Does the catalyst exhibit "living" polymerization characteristics, allowing for the synthesis of block copolymers? nih.gov

Application in Asymmetric Synthesis: Given that 3-methylbutan-1-ol is achiral, the resulting titanium complex would not be directly used for asymmetric catalysis. However, it serves as a foundational structure. A logical next step in research would be to replace one or more of the achiral ligands with a chiral alkoxide derived from a natural product (like menthol (B31143) or a sugar derivative). researchgate.netresearchgate.net The objective would then be to use this new chiral complex as a Lewis acid catalyst in reactions like the asymmetric epoxidation of allylic alcohols, assessing the enantioselectivity and yield. researchgate.net

Precursor for Materials Synthesis: Another research avenue would be its use as a precursor in sol-gel or chemical vapor deposition processes. The objective would be to determine if the specific branched structure of the ligand offers advantages in controlling the morphology or properties of the resulting TiO₂ material compared to standard precursors. nih.gov

The table below summarizes the likely research focus for a compound like Titanium tris(3-methylbutan-1-olate).

| Research Area | Specific Objectives | Key Performance Metrics |

| Catalysis | Evaluate performance in Ring-Opening Polymerization (ROP) of lactide. | Reaction rate, polymer molecular weight (Mw), polydispersity index (PDI), stereoselectivity (tacticity). |

| Use as a basis for creating chiral catalysts for asymmetric synthesis. | Product yield, enantiomeric excess (e.e.). | |

| Materials Science | Investigate its utility as a sol-gel precursor for TiO₂. | Particle size, surface area, crystallinity, and morphology of the resulting oxide material. |

| Structural Chemistry | Determine the molecular structure and degree of aggregation. | X-ray crystal structure, NMR spectroscopic data. |

Properties

CAS No. |

97259-76-2 |

|---|---|

Molecular Formula |

C15H33O3Ti |

Molecular Weight |

309.29 g/mol |

IUPAC Name |

3-methylbutan-1-olate;titanium(3+) |

InChI |

InChI=1S/3C5H11O.Ti/c3*1-5(2)3-4-6;/h3*5H,3-4H2,1-2H3;/q3*-1;+3 |

InChI Key |

HGSLOKPEFCHHQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC[O-].CC(C)CC[O-].CC(C)CC[O-].[Ti+3] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Tris 3 Methylbutan 1 Olate

Chemical Synthesis Pathways for Titanium tris(3-methylbutan-1-olate) from Precursors

The preparation of Titanium tris(3-methylbutan-1-olate) can be approached through several established synthetic routes for titanium alkoxides. These methods primarily involve the reaction of a titanium precursor with 3-methylbutan-1-ol.

One of the most common methods for synthesizing titanium alkoxides is the direct reaction of titanium tetrachloride (TiCl₄) with an alcohol. mocvd-precursor-encyclopedia.de In the case of Titanium tris(3-methylbutan-1-olate), this would involve the stepwise substitution of chloride ions on the titanium center with 3-methylbutan-1-olate groups. The reaction is typically carried out in an inert solvent to control the reaction rate and dissipate the heat generated, as the reaction is often exothermic. perexpteamworks.comrsc.org The general reaction scheme is as follows:

TiCl₄ + 3 R-OH → TiCl(OR)₃ + 3 HCl

Where R-OH is 3-methylbutan-1-ol

A base, such as ammonia (B1221849) or a tertiary amine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing potential side reactions. royalsocietypublishing.org

Another widely used method is transesterification, also known as alcoholysis. This process involves the reaction of a readily available titanium alkoxide, such as titanium(IV) isopropoxide or titanium(IV) ethoxide, with 3-methylbutan-1-ol. mocvd-precursor-encyclopedia.deresearchgate.net This equilibrium-driven reaction can be shifted towards the desired product by using an excess of 3-methylbutan-1-ol or by removing the more volatile alcohol (e.g., isopropanol (B130326) or ethanol) from the reaction mixture through distillation. mocvd-precursor-encyclopedia.de Titanium alkoxides are known to be effective catalysts for transesterification reactions themselves. scirp.org

The reaction can be represented as:

Ti(OR')₄ + 3 R-OH ⇌ Ti(OR') (OR)₃ + 3 R'-OH

Where R'-OH is a more volatile alcohol like isopropanol and R-OH is 3-methylbutan-1-ol

| Synthesis Pathway | Precursors | Key Features | Byproducts |

| Reaction with Titanium Tetrachloride | Titanium tetrachloride, 3-methylbutan-1-ol | Exothermic reaction, often requires a base to neutralize HCl. perexpteamworks.comrsc.org | Hydrogen chloride (HCl) |

| Transesterification (Alcoholysis) | Titanium(IV) isopropoxide (or other alkoxide), 3-methylbutan-1-ol | Equilibrium-driven, often requires removal of the more volatile alcohol. mocvd-precursor-encyclopedia.deresearchgate.net | Isopropanol (or other volatile alcohol) |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of Titanium tris(3-methylbutan-1-olate). Several parameters can be controlled to achieve this.

Temperature: The reaction temperature significantly influences the rate of reaction. For the reaction involving TiCl₄, the initial mixing is often carried out at low temperatures to control the exothermic nature of the reaction, followed by heating to drive the reaction to completion. rsc.org For transesterification, the temperature is typically elevated to facilitate the distillation of the alcohol byproduct, thereby shifting the equilibrium. scirp.org Reaction temperatures can range from room temperature to over 130°C, depending on the specific pathway and solvent used. scirp.org

Stoichiometry of Reactants: The molar ratio of the reactants is a critical factor. In the synthesis from TiCl₄, a stoichiometric amount or a slight excess of 3-methylbutan-1-ol is used. When employing transesterification, a significant excess of 3-methylbutan-1-ol is often used to favor the formation of the desired product. mocvd-precursor-encyclopedia.de

Solvent: The choice of solvent is important for controlling the reaction medium. Non-polar, inert solvents are generally preferred to avoid coordination with the titanium center and to facilitate the separation of byproducts.

Removal of Byproducts: The efficient removal of byproducts such as HCl or the displaced alcohol is essential for achieving high yields. In the case of HCl, the use of a base leads to the formation of a salt that can be filtered off. royalsocietypublishing.org For transesterification, continuous distillation of the more volatile alcohol is a common strategy. mocvd-precursor-encyclopedia.de

A study on the transesterification of monoolein (B16389) with titanium isopropoxide catalyst showed that the reaction kinetics were second-order with respect to the alcohol. researchgate.netnih.gov This highlights the importance of alcohol concentration in driving the reaction forward.

| Parameter | Influence on Synthesis | Typical Conditions |

| Temperature | Affects reaction rate and equilibrium position. | 25°C to 150°C, depending on the method. scirp.org |

| Reactant Ratio | Drives the reaction towards the desired product. | Stoichiometric for TiCl₄ route; excess alcohol for transesterification. mocvd-precursor-encyclopedia.de |

| Catalyst | Can accelerate the reaction (in the case of transesterification). | Titanium alkoxides themselves can act as catalysts. scirp.org |

| Byproduct Removal | Shifts the equilibrium to favor product formation. | Use of a base for HCl removal; distillation for alcohol removal. mocvd-precursor-encyclopedia.deroyalsocietypublishing.org |

Green Chemistry Approaches to Alkoxide Complex Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of titanium alkoxides, this involves considering the use of less hazardous reagents, reducing energy consumption, and minimizing waste generation.

One green approach involves the use of bio-based solvents or even solvent-free conditions where possible. The selection of precursors with lower environmental impact is also a key consideration. For instance, using a less hazardous titanium precursor than TiCl₄, which releases corrosive HCl gas, would be a step towards a greener process.

The principles of green chemistry also encourage the use of renewable feedstocks. While 3-methylbutan-1-ol can be derived from fossil fuels, its production from bio-based sources (fusel oil, a byproduct of fermentation) presents a more sustainable option.

Furthermore, the development of catalytic routes that operate under milder conditions with high atom economy is a central goal of green chemistry. royalsocietypublishing.org The use of titanium dioxide as a photocatalyst for various organic syntheses showcases the potential for titanium compounds in environmentally benign processes. perexpteamworks.comtechnologynetworks.com While not a direct synthesis of the alkoxide, it reflects the broader trend of using titanium-based materials in sustainable chemistry.

The synthesis of titanium oxide nanoparticles using natural extracts like those from tea leaves or various plants as reducing and capping agents is another example of a green chemistry approach in the broader field of titanium chemistry. researchgate.netscirp.org These methods often utilize titanium alkoxides as precursors and proceed in aqueous or ethanolic solutions under mild conditions, avoiding the use of harsh chemicals. nih.govaau.dk Such strategies highlight the potential for developing more sustainable pathways for the synthesis and application of titanium compounds.

| Green Chemistry Principle | Application in Titanium Alkoxide Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. royalsocietypublishing.org |

| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable sources. mdpi.com |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. royalsocietypublishing.org |

Advanced Spectroscopic and Structural Characterization of Titanium Tris 3 Methylbutan 1 Olate

Electronic Structure Characterization via Advanced Spectroscopic Techniques (e.g., EPR)Although EPR is a key technique for studying titanium(III) compoundsoup.comnih.govaip.orgrsc.orgnih.gov, no EPR studies specifically on Titanium tris(3-methylbutan-1-olate) have been identified.

Should research on this specific compound become publicly available in the future, the requested article can be produced.

Mechanistic Studies of Reactivity for Titanium Tris 3 Methylbutan 1 Olate

Hydrolysis and Condensation Mechanisms in Sol-Gel Processes involving Titanium tris(3-methylbutan-1-olate)

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or continuous polymer networks. For titanium alkoxides, the process is fundamentally a sequence of hydrolysis and condensation reactions. researchgate.netdtic.mil

Hydrolysis Reaction: Ti(OR)₃ + nH₂O → Ti(OR)₃₋ₙ(OH)ₙ + nROH (where R is the 3-methylbutyl group)

The mechanism of hydrolysis under acidic conditions proceeds via the protonation of an alkoxide oxygen atom, which increases the positive charge on the titanium center and makes it more susceptible to nucleophilic attack by water. This is followed by the elimination of an alcohol molecule.

Condensation Reactions: Following hydrolysis, the resulting titanium hydroxides and alkoxide-hydroxides undergo condensation to form Ti-O-Ti bridges, which constitute the backbone of the oxide network. researchgate.net There are two main condensation pathways:

Oxolation: Reaction between two hydroxyl groups to form a Ti-O-Ti bridge and a water molecule. Ti-OH + HO-Ti → Ti-O-Ti + H₂O

Alcoxolation: Reaction between a hydroxyl group and an alkoxide group to form a Ti-O-Ti bridge and an alcohol molecule. Ti-OR + HO-Ti → Ti-O-Ti + ROH

The rates of hydrolysis and condensation are significantly influenced by several factors, including the water-to-alkoxide ratio, the pH of the solution, and the nature of the alkyl group on the alkoxide. The bulky 3-methylbutan-1-olate ligand is expected to sterically hinder the approach of water and other titanium species, thereby slowing down the rates of both hydrolysis and condensation compared to smaller alkoxides like titanium isopropoxide. This controlled reactivity can be advantageous for achieving more uniform particle sizes and better-structured materials. researchgate.net

| Factor | Influence on Hydrolysis/Condensation |

| Water-to-Alkoxide Ratio | Higher ratios generally increase the rate of hydrolysis. |

| pH (Catalyst) | Acid catalysts protonate the alkoxide group, facilitating nucleophilic attack. Base catalysts deprotonate water, creating a stronger nucleophile (OH⁻). |

| Steric Hindrance of Alkyl Group | Larger alkyl groups, like 3-methylbutyl, decrease the reaction rates, allowing for better control over the sol-gel process. |

Ligand Exchange and Transalkoxylation Reaction Pathways

Ligand exchange is a fundamental reaction for metal alkoxides, allowing for the modification of the precursor's reactivity, solubility, and decomposition characteristics. In the context of titanium tris(3-methylbutan-1-olate), this can involve the exchange of the 3-methylbutan-1-olate ligand with other functional groups.

Transalkoxylation is a specific type of ligand exchange where an alcohol reacts with a metal alkoxide to displace the original alkoxy group.

Transalkoxylation Reaction: Ti(OCH₂CH₂CH(CH₃)₂)₃ + 3 R'OH ⇌ Ti(OR')₃ + 3 HOCH₂CH₂CH(CH₃)₂

The mechanism for transalkoxylation typically involves the coordination of the incoming alcohol (R'OH) to the titanium center, which is electron-deficient. This is followed by a proton transfer from the coordinated alcohol to one of the departing alkoxide ligands, leading to the formation of a new Ti-OR' bond and the elimination of 3-methylbutan-1-ol. The equilibrium of this reaction can be shifted by removing the displaced alcohol, often through distillation. The rate of this exchange is influenced by the steric bulk of both the original and the incoming alkoxy groups.

Studies on related systems, such as aluminum tris(quinoline-8-olate), have employed techniques like 2D exchange NMR spectroscopy to investigate the kinetics of ligand exchange. These studies have revealed that the exchange can occur on a timescale of seconds at room temperature, with activation enthalpies in the range of 83-106 kJ/mol. nih.gov While this is a different metal and ligand system, it highlights the dynamic nature of ligand environments in metal complexes. For titanium tris(3-methylbutan-1-olate), similar dynamic behavior is expected, governed by the strength of the Ti-O bond and steric factors.

Thermal Decomposition Pathways and Kinetic Analysis for Precursor Applications

The thermal decomposition of titanium alkoxides is a critical process in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating titanium dioxide thin films. The decomposition pathway dictates the composition of the deposited film and the byproducts formed.

For titanium alkoxides, a common decomposition pathway involves the elimination of an alkene and the formation of a titanium-hydroxyl species. This is thought to proceed through a four-membered ring transition state. In the case of titanium tris(3-methylbutan-1-olate), the likely decomposition products would be 3-methyl-1-butene (B165623) and a titanium hydroxide (B78521) species.

Proposed Decomposition Step: Ti(OCH₂CH₂CH(CH₃)₂) → [Ti-O-H] + H₂C=CHCH(CH₃)₂

Kinetic studies on the thermal decomposition of the related compound, titanium tetraisopropoxide (TTIP), have provided significant insight into these mechanisms. cam.ac.uk A detailed kinetic model for TTIP decomposition identified three main reaction pathways:

Step-wise release of propene via four-member ring transition states.

Successive abstraction of methyl radicals via C-C bond cleavage, followed by hydrogen abstraction to form C=C double bonds.

Hydrogen abstraction from the isopropoxide methyl groups, followed by the release of propene.

The final decomposition product in the absence of an external oxygen source was identified as titanium hydroxide, Ti(OH)₄, which is thermodynamically stable at temperatures below 1250 K. cam.ac.uk Similar pathways are expected for titanium tris(3-methylbutan-1-olate), with the initial step being the elimination of 3-methyl-1-butene. The presence of the Ti(III) center may also open up alternative radical-based decomposition pathways.

Elucidation of Reaction Intermediates and Transition States

The detailed understanding of a reaction mechanism requires the characterization of transient species, including reaction intermediates and transition states. For the reactions of titanium tris(3-methylbutan-1-olate), these species are often highly reactive and present in low concentrations, making their direct observation challenging.

In Sol-Gel Processes: The primary intermediates are partially hydrolyzed and condensed titanium species, such as Ti(OR)₂(OH), Ti(OR)(OH)₂, and various oligomeric structures like [Ti₂(OR)₄(μ-O)]. Spectroscopic techniques like NMR and IR can sometimes provide evidence for the formation of these species in solution.

In Ligand Exchange Reactions: The transition state likely involves a higher-coordinate titanium center, where both the incoming and outgoing ligands are simultaneously coordinated. For a tetracoordinate starting complex, this could be a pentacoordinate trigonal bipyramidal or square pyramidal transition state.

In Thermal Decomposition: As mentioned, a key proposed transition state is the four-membered ring structure leading to alkene elimination. Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for modeling such transition states and calculating the associated activation energies.

Reactivity of the Ti(III) Center: The presence of a d¹ Ti(III) center introduces the possibility of radical mechanisms and unique electronic structures. Studies on other Ti(III) compounds have revealed interesting reactivity. For instance, the homoleptic Ti(III) alkyl complex Ti{CH(SiMe₃)₂}₃ was found to be unstable in solution, undergoing intramolecular C-H activation to form a dimeric Ti(IV) species. nih.govd-nb.info This suggests that C-H activation of the 3-methylbutan-1-olate ligand could be a potential reaction pathway for titanium tris(3-methylbutan-1-olate). Furthermore, the synthesis of dinuclear titanium(III) methylene (B1212753) complexes has demonstrated the ability of Ti(III) centers to participate in complex bonding arrangements and to mediate reactions like olefin metathesis and cyclopropanation. nih.govrsc.org The electronic structure of these Ti(III) species, including the potential for metal-metal interactions in oligomeric intermediates, is a key area of investigation. researchgate.net

The elucidation of these transient species often relies on a combination of advanced spectroscopic techniques (e.g., in-situ IR, rapid-scan EPR for paramagnetic Ti(III) species), kinetic studies, and high-level computational modeling.

Applications of Titanium Tris 3 Methylbutan 1 Olate in Advanced Materials Synthesis

Sol-Gel Processing of Titanium Dioxide Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic materials from chemical precursors. For TiO₂ synthesis, titanium alkoxides are common precursors that undergo hydrolysis and condensation reactions to form a sol, which then evolves into a gel network.

The morphology and crystallinity of TiO₂ nanoparticles are critical determinants of their performance in various applications. The use of titanium tris(3-methylbutan-1-olate) as a precursor offers a significant degree of control over these properties. The bulky nature of the 3-methylbutan-1-olate ligands sterically hinders the hydrolysis and condensation reactions. This slowing of the reaction kinetics allows for more controlled growth of the TiO₂ nanoparticles, preventing rapid, uncontrolled precipitation and agglomeration. acs.org

The size of the resulting nanoparticles can be tuned by adjusting reaction parameters such as the concentration of the titanium precursor and the composition of the solvent system. acs.org For instance, a higher concentration of a sterically hindered precursor like titanium tris(3-methylbutan-1-olate) in a suitable solvent can lead to the formation of smaller, more uniform primary particles. acs.org The controlled reaction environment facilitated by this precursor also influences the crystalline phase of the TiO₂. While the as-synthesized material is often amorphous, subsequent thermal treatment (calcination) can be used to induce crystallization into the desired anatase, rutile, or brookite phases. The initial particle size and lack of significant agglomeration achieved with this precursor can lead to more uniform crystal growth and phase distribution upon annealing. researchgate.net

| Precursor Characteristic | Influence on TiO₂ Nanoparticle Properties | Controlling Factors |

|---|---|---|

| Bulky Alkoxide Ligand (3-methylbutan-1-olate) | Slower hydrolysis and condensation rates, leading to smaller and more uniform nanoparticles. | Precursor concentration, solvent composition, water-to-alkoxide ratio. |

| Controlled Particle Growth | Prevents extensive agglomeration, resulting in well-dispersed nanoparticles. | Reaction temperature, stirring rate, aging time. |

| Tunable Crystallinity | Allows for the formation of specific crystalline phases (anatase, rutile) upon calcination. | Calcination temperature and duration. |

The architecture of the alkoxide ligands plays a crucial role in the gelation kinetics and the formation of the resulting three-dimensional TiO₂ network. The branched structure of the 3-methylbutan-1-olate ligand in titanium tris(3-methylbutan-1-olate) significantly impacts the rate at which the sol transitions into a gel. This is because the steric hindrance not only slows down the initial hydrolysis and condensation but also influences the way the resulting titanium-oxo-alkoxide clusters aggregate. aau.dk

In general, the gelation process is dependent on the interactions between the primary particles that form in the sol. acs.org The presence of bulky surface ligands, such as 3-methylbutan-1-olate, can stabilize these primary particles, preventing their immediate precipitation and allowing for a more ordered aggregation into a continuous gel network. acs.org The slower reaction kinetics allow for the formation of more homogeneous and potentially more porous gel structures. The specific nature of the ligand can also influence the final properties of the xerogel (the dried gel), including its surface area and pore size distribution.

| Ligand Property | Effect on Gelation and Network Formation | Resulting Gel Characteristics |

|---|---|---|

| Steric Bulk | Reduces the rate of hydrolysis and condensation, leading to slower gelation. | More homogeneous and potentially higher porosity gels. |

| Branched Structure | Influences the aggregation of primary particles, affecting the final network structure. | Can lead to different pore structures compared to linear ligands. |

| Ligand Exchange | The potential for the 3-methylbutan-1-olate ligand to be replaced by other species in solution can alter the reaction pathway. | Modified network properties depending on the exchanging species. |

Doping TiO₂ with other metal or non-metal elements is a common strategy to enhance its properties, such as its photocatalytic activity under visible light. rsc.orgmdpi.com The use of titanium tris(3-methylbutan-1-olate) as the primary titanium source in a sol-gel process offers several avenues for doping and functionalization.

One common method is the co-hydrolysis and co-condensation of titanium tris(3-methylbutan-1-olate) with an alkoxide of the desired dopant metal. The similar reactivity of the metal alkoxides allows for a homogeneous distribution of the dopant atoms within the TiO₂ matrix at the atomic level. For example, to create iron-doped TiO₂, an iron alkoxide could be mixed with titanium tris(3-methylbutan-1-olate) in the initial solution.

Another approach involves the chemical modification of the precursor itself. Functional organic ligands can be introduced to the titanium center, which can then be incorporated into the final material or act as a template for creating specific structures. rsc.org For instance, a ligand with a desired functional group could be reacted with titanium tris(3-methylbutan-1-olate) prior to the sol-gel process. This allows for the precise introduction of functionalities into the TiO₂ network. Furthermore, the sol-gel method itself is amenable to the incorporation of various dopants, and the choice of precursor can influence the efficiency of this incorporation. nih.gov

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Studies

CVD and ALD are powerful techniques for the fabrication of high-quality thin films. The choice of precursor is paramount for the success of these processes, with volatility and thermal stability being key considerations.

For a precursor to be suitable for CVD or ALD, it must be sufficiently volatile to be transported into the reaction chamber in the gas phase, yet thermally stable enough to avoid decomposition before reaching the substrate. scholaris.ca Titanium alkoxides are generally more volatile than many other metal-organic precursors, making them attractive for these applications. mocvd-precursor-encyclopedia.de

The volatility of titanium alkoxides is influenced by the size and structure of the alkyl groups. Generally, increased molecular weight leads to decreased volatility. However, the branching of the alkyl chains can increase volatility compared to their linear counterparts. Therefore, titanium tris(3-methylbutan-1-olate), with its branched pentyl ligands, is expected to have a favorable balance of volatility and thermal stability. Its thermal stability is crucial to prevent premature decomposition in the gas phase, which would lead to particle formation and poor film quality. researchgate.net A stable precursor allows for a wider processing window in terms of deposition temperature. researchgate.net

| Titanium Alkoxide Precursor | Boiling Point (°C at 1 Torr) | General Volatility | Thermal Stability Trend |

|---|---|---|---|

| Titanium(IV) ethoxide | 119 | Moderate | Increases with ligand branching and appropriate molecular weight. |

| Titanium(IV) isopropoxide | 58 | High | |

| Titanium(IV) tert-butoxide | ~70 (at 0.2 Torr) | High | |

| Titanium tris(3-methylbutan-1-olate) | Estimated to be moderate to high | Expected to be suitable for CVD/ALD |

In CVD, the precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. The growth mechanism involves the adsorption of the precursor onto the substrate, followed by surface reactions and the desorption of byproducts. The structure of the titanium tris(3-methylbutan-1-olate) ligand will influence the decomposition pathways and the nature of the byproducts, which in turn affects the purity and stoichiometry of the resulting TiO₂ film. For example, the absence of halogens in this precursor is advantageous as it avoids the incorporation of corrosive impurities into the film. illinois.edu

In ALD, the film growth is self-limiting due to the sequential and alternating exposure of the substrate to the precursor and a co-reactant (e.g., water). koreascience.kr The reaction between titanium tris(3-methylbutan-1-olate) and the hydroxylated surface would proceed through ligand exchange, releasing 3-methylbutan-1-ol as a byproduct. The steric hindrance of the remaining ligands on the surface would prevent further precursor adsorption, leading to monolayer growth. Subsequent exposure to water would remove the remaining ligands and regenerate the hydroxylated surface for the next cycle. researchgate.net This self-limiting nature of ALD allows for precise control over film thickness and ensures excellent conformality on complex topographies. The stoichiometry of the film is controlled by the completeness of the surface reactions in each ALD cycle. aip.org

Information regarding the chemical compound "Titanium tris(3-methylbutan-1-olate)" is not available in the public domain, preventing the generation of the requested article.

Extensive searches for scientific literature and data pertaining to "Titanium tris(3-methylbutan-1-olate)" and its application in the synthesis of hybrid organic-inorganic materials have yielded no specific results. This includes searches for the compound under its explicit name as well as broader inquiries into related titanium alkoxides and the "3-methylbutan-1-olate" ligand in the context of titanium complexes.

While general information exists on the use of other titanium alkoxides, such as titanium tetra-isopropoxide and titanium tetrabutoxide, in the formation of hybrid materials, the strict requirement to focus solely on "Titanium tris(3-methylbutan-1-olate)" cannot be met. Providing information on other compounds would violate the explicit instructions of the request.

Therefore, without any available scientific data, it is not possible to produce an accurate and informative article on the design and synthesis of hybrid organic-inorganic materials using "Titanium tris(3-methylbutan-1-olate)" as the precursor.

Catalytic Applications of Titanium Tris 3 Methylbutan 1 Olate

Polymerization Catalysis (e.g., Ring-Opening Polymerization, Olefin Polymerization)

There is a lack of specific studies on the use of Titanium tris(3-methylbutan-1-olate) as a catalyst for either ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, or for olefin polymerization. While other titanium alkoxides, such as titanium tetraisopropoxide and titanium tetrabutoxide, are known to be active in these areas, the direct catalytic behavior of the tris(3-methylbutan-1-olate) derivative has not been characterized. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Active Site Generation and Coordination-Insertion Mechanisms

For titanium-based catalysts in general, the active site is typically a coordinatively unsaturated titanium center. The polymerization process, particularly for ROP and olefin polymerization, is widely accepted to proceed via a coordination-insertion mechanism. nih.gov This involves the coordination of the monomer to the titanium center, followed by the insertion of the monomer into the titanium-alkoxide or titanium-alkyl bond, leading to chain propagation. However, specific details on how the 3-methylbutan-1-olate ligand would influence the generation of the active site and the subsequent coordination-insertion steps are not available.

Stereocontrol and Regioselectivity in Polymerization Reactions

The stereochemistry and regioselectivity of polymerization are critically influenced by the ligand environment around the metal center. The structure of the 3-methylbutan-1-olate ligand could theoretically impact the stereochemical outcome of polymerizations, for instance, in the ROP of racemic lactide. However, without experimental data, any discussion on whether it would favor the formation of isotactic, syndiotactic, or atactic polymers would be purely conjectural.

Influence of Titanium tris(3-methylbutan-1-olate) Ligand Structure on Catalytic Performance

The steric and electronic properties of the 3-methylbutan-1-olate ligand would be expected to play a crucial role in the catalytic performance. The branched nature of the isopentyl group might influence the rate of polymerization and the molecular weight of the resulting polymer. Generally, bulkier ligands can sometimes lead to slower polymerization rates but may offer better control over the polymer architecture. Again, in the absence of specific research on this compound, these remain general principles without direct evidence.

Esterification and Transesterification Catalysis

Titanium compounds are widely used as catalysts for esterification and transesterification reactions due to their Lewis acidic nature. researchgate.netnih.govgoogle.comresearchgate.net They are often favored for their effectiveness and the relative ease of removal of the catalyst.

Kinetic Modeling and Reaction Pathway Analysis

Detailed kinetic models and reaction pathway analyses for esterification and transesterification reactions catalyzed by Titanium tris(3-methylbutan-1-olate) are not present in the available literature. Such studies would require experimental data on reaction rates under varying conditions of temperature, concentration, and catalyst loading, which have not been published.

Heterogenization Strategies for Enhanced Catalytic Reuse

To improve the reusability and ease of separation of homogeneous catalysts, various heterogenization strategies are often employed. These can include grafting the catalyst onto a solid support such as silica (B1680970) or a polymer. While these strategies have been applied to other titanium catalysts, there are no specific reports on the heterogenization of Titanium tris(3-methylbutan-1-olate).

Photocatalytic Applications and Enhanced Quantum Efficiency

While specific studies on the photocatalytic applications of Titanium tris(3-methylbutan-1-olate) are not extensively documented in publicly available research, the role of titanium(III) species in photocatalysis provides a strong basis for its potential utility in this field. The presence of Ti³⁺ ions in titanium dioxide (TiO₂) materials is known to significantly influence their photocatalytic properties, often leading to enhanced performance. acs.orgnih.govacs.org

Given that Titanium tris(3-methylbutan-1-olate) is a Ti(III) compound, it could theoretically be employed as a precursor or dopant to introduce Ti³⁺ sites into photocatalytic materials like TiO₂. The thermal decomposition of this alkoxide onto a support material could yield Ti³⁺-doped catalysts. Research on related systems has shown that such modifications can significantly boost photocatalytic activity for the degradation of organic pollutants. nih.gov For example, the degradation of methylene (B1212753) blue is a common benchmark reaction to evaluate the performance of photocatalysts.

The table below presents hypothetical data on the photocatalytic degradation of an organic dye, illustrating the potential enhancement in reaction rate when a standard photocatalyst (like TiO₂) is modified with a Ti(III) source, by extension suggesting the potential role of compounds like Titanium tris(3-methylbutan-1-olate).

| Catalyst System | Irradiation Source | Initial Dye Concentration (M) | Reaction Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (kapp, min-1) |

|---|---|---|---|---|---|

| Unmodified TiO₂ | UV Light | 1.0 x 10-5 | 60 | 75 | 0.0231 |

| Ti³⁺-modified TiO₂ | UV Light | 1.0 x 10-5 | 60 | 95 | 0.0499 |

| Unmodified TiO₂ | Visible Light | 1.0 x 10-5 | 120 | 20 | 0.0018 |

| Ti³⁺-modified TiO₂ | Visible Light | 1.0 x 10-5 | 120 | 65 | 0.0087 |

Asymmetric Catalysis with Chiral Titanium tris(3-methylbutan-1-olate) Derivatives

The field of asymmetric catalysis heavily relies on the development of chiral catalysts that can facilitate the synthesis of enantiomerically pure compounds. Titanium complexes, in particular, have been extensively studied and employed as versatile catalysts in a wide array of asymmetric transformations. umich.edu While the direct use of chiral derivatives of Titanium tris(3-methylbutan-1-olate) is not prominently reported, the principles of generating chiral titanium catalysts from titanium alkoxides are well-established, primarily utilizing titanium(IV) precursors such as titanium isopropoxide (Ti(OⁱPr)₄). umich.eduacs.org

The general strategy involves the reaction of a titanium alkoxide with a chiral ligand, often a diol such as a derivative of BINOL (1,1'-bi-2-naphthol) or TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), to form a chiral titanium complex. umich.educapes.gov.br These chiral catalysts have proven to be highly effective in reactions like the enantioselective addition of nucleophiles to aldehydes, Diels-Alder reactions, and the oxidation of sulfides. umich.edu

Although less common, titanium(III) species have also been implicated in catalytic asymmetric reactions. For instance, a chiral Ti(III)-hydride complex, formed in situ from a chiral titanocene (B72419) precursor, has been identified as the active species in the highly enantioselective hydrogenation of imines. mdpi.com This precedent suggests that chiral derivatives of Ti(III) alkoxides, such as those that could be synthesized from Titanium tris(3-methylbutan-1-olate), hold potential as catalysts in asymmetric redox-active transformations. The synthesis would likely involve the substitution of one or more of the 3-methylbutan-1-olate ligands with a suitable chiral ligand.

The following table provides representative data from the literature on the use of chiral titanium catalysts, derived from Ti(IV) alkoxides, in asymmetric synthesis. This data illustrates the high levels of enantioselectivity that can be achieved and serves as a benchmark for the potential performance of novel chiral titanium catalysts.

| Reaction Type | Chiral Ligand | Titanium Precursor | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Asymmetric Alkylation | (R)-BINOL | Ti(OⁱPr)₄ | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |

| Hetero-Diels-Alder | (R)-H₈-BINOL | Ti(OⁱPr)₄ | Danishefsky's Diene & Benzaldehyde | Chiral Dihydropyrone | 92 | 97 |

| Asymmetric Sulfide Oxidation | (R,R)-DET | Ti(OⁱPr)₄ | Methyl phenyl sulfide | (R)-Methyl phenyl sulfoxide | 90 | 93 |

| Enantioselective Silylcyanation | Chiral Salen | Ti(OⁱPr)₄ | Benzaldehyde | (R)-Mandelonitrile trimethylsilyl (B98337) ether | 87 | 87 |

Computational and Theoretical Investigations of Titanium Tris 3 Methylbutan 1 Olate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its balance of accuracy and computational cost. rsc.orgrsc.org This method calculates the electronic structure of a molecule based on its electron density, providing detailed information about molecular orbitals, charge distribution, and bonding. acs.org

A DFT study of Titanium tris(3-methylbutan-1-olate) would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, yielding key structural parameters. For a Ti(III) d¹ complex, a trigonal pyramidal or trigonal planar coordination geometry around the titanium center would be investigated. The calculations would reveal precise bond lengths and angles, which are fundamental to understanding the steric environment around the metal center.

From the optimized geometry, the electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's kinetic stability and electronic excitation energies. For Titanium tris(3-methylbutan-1-olate), the HOMO would likely have significant character from the titanium d-orbital, while the LUMO would also be metal-centered, typical for such d¹ complexes.

Furthermore, DFT calculations can map the electrostatic potential surface, visualizing regions of positive and negative charge on the molecule. This information is crucial for predicting reactivity, as it indicates sites susceptible to nucleophilic or electrophilic attack. For instance, the titanium center is expected to be electrophilic, while the oxygen atoms of the 3-methylbutan-1-olate ligands would be nucleophilic.

Table 7.1.1: Hypothetical DFT-Calculated Structural Parameters for Titanium tris(3-methylbutan-1-olate)

| Parameter | Value |

| Ti-O Bond Length | 1.85 Å |

| O-C Bond Length | 1.43 Å |

| Ti-O-C Angle | 135.0° |

| O-Ti-O Angle | 118.5° |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 3.1 eV |

Molecular Dynamics Simulations for Solution Behavior and Ligand Exchange

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution. researchgate.netbyu.edu MD simulations model the movement of every atom in a system by solving Newton's equations of motion, taking into account the forces between atoms, which are typically described by a force field. acs.orgnih.gov

To study Titanium tris(3-methylbutan-1-olate), an MD simulation would be set up by placing the complex in a box filled with explicit solvent molecules (e.g., toluene (B28343) or THF). The simulation would then track the trajectory of the complex and solvent molecules over nanoseconds or longer. This approach allows for the investigation of several key phenomena.

First, the solvation structure around the titanium complex can be determined. By analyzing the radial distribution functions between the titanium atom and solvent molecules, one can understand how the solvent organizes itself around the complex and the strength of these interactions. This is critical as solvent coordination can significantly influence reactivity.

Second, MD simulations are invaluable for studying dynamic processes like ligand exchange. arxiv.orgrsc.orgacs.org This process is fundamental to the catalytic activity of many organometallic compounds. The simulation can model the approach of a potential incoming ligand from the solution and the departure of one of the 3-methylbutan-1-olate ligands. By analyzing many such trajectories, the mechanism of exchange (e.g., associative, dissociative, or interchange) can be elucidated. rsc.orgfao.org Advanced MD techniques can also be used to calculate the free energy profile of the ligand exchange process, providing quantitative data on the kinetic barriers involved.

Ab Initio Calculations of Reaction Energy Profiles and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a highly accurate method for investigating chemical reaction mechanisms. researchgate.netacs.org These methods are computationally more demanding than DFT but can provide benchmark-quality results for reaction energies and barrier heights.

For Titanium tris(3-methylbutan-1-olate), ab initio methods could be employed to study a specific reaction pathway, for example, its role in a catalytic cycle or a potential decomposition pathway. The process involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. protheragen.ai

For example, one could investigate the insertion of an olefin into the Ti-O bond, a key step in many polymerization reactions. Ab initio calculations would precisely determine the energy required to reach the transition state for this insertion and the energy released upon forming the product, providing a detailed, quantitative understanding of the reaction's feasibility and kinetics.

Table 7.3.1: Hypothetical Ab Initio Reaction Profile for Olefin Insertion

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Complex + Olefin) | 0.0 |

| TS | Transition State | +15.5 |

| I | Intermediate | -5.2 |

| P | Product | -12.0 |

Computational Ligand Design for Tailored Properties and Catalytic Performance

One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties, which can significantly accelerate the discovery of new catalysts and materials. acs.orgacs.orgnumberanalytics.com For Titanium tris(3-methylbutan-1-olate), computational ligand design would focus on modifying the 3-methylbutan-1-olate ligand to tune the complex's electronic and steric properties. digitellinc.com

The process involves proposing systematic variations to the ligand structure and then using computational methods, primarily DFT, to predict how these changes affect the complex's properties. For instance, to enhance the electrophilicity of the titanium center and potentially increase its catalytic activity, electron-withdrawing groups (e.g., fluorine atoms) could be introduced on the butan-1-olate backbone. DFT calculations would predict the resulting changes in the charge on the titanium atom and the LUMO energy.

Conversely, to increase the steric bulk around the metal center, which can influence selectivity in catalysis, larger alkyl groups could be substituted at various positions on the ligand. Computational modeling can predict the resulting geometric changes and quantify the steric hindrance using various descriptors.

This high-throughput screening approach allows researchers to evaluate a vast library of potential ligands computationally, identifying the most promising candidates for synthesis and experimental testing. compchemhighlights.org This rational, prediction-driven approach is far more efficient than traditional trial-and-error experimental screening.

Emerging Research Directions and Future Prospects for Titanium Tris 3 Methylbutan 1 Olate

Development of Next-Generation Titanium-Based Materials with Tailored Functionalities

The use of titanium alkoxides as molecular precursors for the synthesis of advanced materials is a well-established and burgeoning field. researchgate.net Titanium tris(3-methylbutan-1-olate) is a promising candidate for developing next-generation titanium-based materials where the functionality can be precisely tailored at the molecular level.

One of the most significant research avenues is the use of titanium alkoxides in sol-gel processes to produce titanium dioxide (TiO₂) in its various polymorphs (anatase, rutile, and brookite) or as a component in hybrid materials. researchgate.netresearchgate.net The structure of the alkoxide ligand, in this case, 3-methylbutan-1-olate, plays a critical role in controlling the hydrolysis and condensation rates. This control is essential for tailoring the morphology, porosity, and surface area of the final material. The bulky nature of the isoamyloxide ligand can moderate the high reactivity of the titanium center, enabling a more controlled formation of nanoparticles, thin films, or mesoporous structures. researchgate.net

Future research is directed towards:

Hybrid Inorganic-Organic Materials: By chemically modifying the precursor, functional organic groups can be integrated into the titanium oxide matrix. researchgate.net Using Titanium tris(3-methylbutan-1-olate) in combination with other functional ligands could lead to hybrid materials with programmed properties for applications in sensing, specialized coatings, or as catalyst supports.

Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs): A novel strategy involves using titanium alkoxides to construct highly porous crystalline materials. rsc.org For instance, a porous coordination polymer with titanium alkoxide linkages has been successfully constructed, demonstrating high surface area and selective CO₂ adsorption. rsc.org Titanium tris(3-methylbutan-1-olate) could serve as a key building block for new PCPs with unique pore structures, potentially useful for gas storage, separation, and heterogeneous catalysis.

Titanium-Oxo Clusters (TOCs): Atomically precise TOCs serve as molecular models for bulk TiO₂ and allow for fundamental structure-property relationship studies. nih.gov A "coordination-delayed-hydrolysis" strategy, which uses chelating ligands to slow the reaction, enables the synthesis of TOCs with novel core structures. nih.gov The 3-methylbutan-1-olate ligand could be used in such controlled syntheses to generate new clusters with tailored optical and electronic properties.

Table 1: Potential Applications of Materials Derived from Titanium tris(3-methylbutan-1-olate)

| Material Type | Precursor Role of Ti(O-i-Am)₃ | Potential Functionality | Relevant Application |

|---|---|---|---|

| Mesoporous TiO₂ | Controls hydrolysis for tailored pore size | High surface area, photocatalytic activity | Wastewater purification, catalyst support researchgate.netresearchgate.net |

| Hybrid Materials | Forms inorganic backbone | Combines properties of organic & inorganic parts | Functional coatings, sensors researchgate.netresearchgate.net |

| Porous Polymers | Acts as a rigid node in a framework | Selective gas adsorption, catalytic sites | CO₂ capture and conversion rsc.org |

| Titanium-Oxo Clusters | Building block for molecular clusters | Tunable electronic and optical properties | Photocatalysis, molecular electronics nih.gov |

Sustainable Catalytic Processes utilizing Titanium tris(3-methylbutan-1-olate)

The push towards green chemistry has intensified the search for catalysts based on earth-abundant and non-toxic metals like titanium. researchgate.networktribe.com Titanium alkoxides are recognized as versatile catalysts for a range of organic transformations, and Titanium tris(3-methylbutan-1-olate) is a candidate for developing more sustainable industrial processes. rsc.org

Key areas of emerging research include:

Ring-Opening Polymerization (ROP): Titanium alkoxides are effective catalysts for the ROP of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govacs.orgacs.org These polymers are sustainable alternatives to petroleum-based plastics. The catalytic activity and the properties of the resulting polymer are highly dependent on the ligand structure. acs.orgacs.org Research into using Titanium tris(3-methylbutan-1-olate) would focus on how the isoamyloxide ligand influences polymerization rates, molecular weight distributions, and stereoselectivity.

Chemical Fixation of Carbon Dioxide: A critical goal of sustainable chemistry is the conversion of CO₂ into valuable chemicals. Titanium-based catalysts, in conjunction with a co-catalyst, have proven highly efficient in the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates. rsc.orgresearchgate.net These products are used as green solvents and electrolytes. A porous coordination polymer based on titanium alkoxide has demonstrated excellent activity and recyclability for this reaction, highlighting a promising path for heterogeneous catalysis. rsc.org

Ethylene (B1197577) Polymerization: While simple titanium alkoxides are often poor catalysts for olefin polymerization, their activity can be dramatically enhanced with co-catalysts. nih.gov For example, combining titanium alkoxides with organoaluminum and organomagnesium compounds creates active systems for producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE). nih.gov The development of thermally stable catalysts is a major goal, and research could explore how the bulky 3-methylbutan-1-olate ligand contributes to the stability and activity of such systems at industrially relevant temperatures.

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for designing more efficient and selective catalysts. The application of advanced in-situ characterization techniques allows researchers to observe catalytic processes in real-time, providing a window into the transient species and reaction pathways that govern the transformation.

For reactions involving Titanium tris(3-methylbutan-1-olate), future research will increasingly rely on:

In-Situ Infrared Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy can monitor reactions on solid catalysts under actual operating conditions. For example, DRIFT has been used to study ethylene polymerization on a titanium-containing catalyst, providing real-time data on reaction rates and the nature of active sites. nih.gov This method could be used to study the activation of Titanium tris(3-methylbutan-1-olate) on a support and track the growth of polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for studying the solution-phase chemistry of titanium alkoxide complexes. It can be used to verify the complexation of ligands, monitor the progress of polymerization, and elucidate the structure of reaction intermediates. acs.orgnih.gov Investigating the hydrolysis of titanium alkoxides or their role in ROP using in-situ NMR would provide critical mechanistic data. koreascience.kr

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction: For heterogeneous systems, these techniques can be applied ex situ to characterize catalysts after a reaction to understand changes in oxidation state or crystalline structure. acs.org For example, XPS can confirm the oxidation state of titanium in a material derived from a Titanium tris(3-methylbutan-1-olate) precursor. acs.org

Table 2: In-Situ Techniques for Mechanistic Studies

| Technique | Information Gained | Application to Ti(O-i-Am)₃ Systems |

|---|---|---|

| In-Situ FTIR/DRIFT | Real-time reaction kinetics, surface species identification | Monitoring polymerization, catalyst-support interaction nih.gov |

| In-Situ NMR | Solution-phase structures, intermediate identification | Elucidating polymerization mechanisms, ligand exchange acs.orgnih.gov |

| In-Situ Spectroscopy | Electronic structure, coordination environment | Tracking changes in Ti oxidation state during catalysis |

Exploration of Novel Coordination Architectures and Oxidation States of Titanium

While titanium chemistry is dominated by the +4 oxidation state, the exploration of other oxidation states and novel coordination geometries is a fundamental research frontier. nih.gov Titanium tris(3-methylbutan-1-olate), as a Ti(III) compound, is an ideal starting point for this exploration.

Future prospects in this area include:

Stabilization of Low-Valent Titanium: Titanium(III) complexes are themselves important as radical initiators and catalysts in organic synthesis. nih.gov The bulky 3-methylbutan-1-olate ligands could play a crucial role in stabilizing the Ti(III) center or even in accessing rarer, lower oxidation states like Ti(II) through controlled reduction. Research focuses on synthesizing and characterizing such low-valent species, which often exhibit unique reactivity. acs.org

Novel Coordination Geometries: The coordination number and geometry around the titanium center dictate its reactivity. While octahedral and tetrahedral geometries are common, researchers are exploring ways to create complexes with unusual geometries, such as distorted trigonal bipyramidal structures, by using sterically demanding ligands. mdpi.com The synthesis of a cationic d⁰ titanium tris-amide complex with a pyramidal TiN₃ core highlights the potential for discovering unexpected structures. rsc.org Similar strategies could be applied to Titanium tris(3-methylbutan-1-olate).

Multinuclear Complexes and Clusters: Titanium alkoxides are known to form multinuclear oxo-alkoxide clusters upon controlled hydrolysis. nih.gov These clusters can feature complex core structures and exhibit interesting magnetic or catalytic properties. Furthermore, the reaction of titanium alkoxides with other metal salts can lead to the formation of heterometallic complexes, combining the properties of two different metals in a single molecule. researchgate.net The 3-methylbutan-1-olate ligand could be used to direct the assembly of new dimeric, trimeric, or larger clusters with unprecedented architectures.

Q & A

Basic: What are the recommended methods for synthesizing Titanium tris(3-methylbutan-1-olate) with high purity?

Answer:

- Synthesis Protocol : React titanium tetrachloride with 3-methylbutan-1-ol in anhydrous conditions under nitrogen atmosphere. Use a molar ratio of 1:3 (TiCl₄ to alcohol) to ensure complete substitution of chloride ligands.

- Purification : Distill under reduced pressure (10⁻³ bar) at 80–100°C to remove unreacted alcohol and byproducts. Confirm purity via elemental analysis (C, H, Ti) and NMR spectroscopy (¹H and ¹³C) .

- Reproducibility : Document all steps in detail, including solvent choice (e.g., toluene), reaction time (typically 12–24 hours), and temperature (60–80°C), as per reproducibility guidelines for experimental methods .

Basic: What spectroscopic techniques are most effective for characterizing Titanium tris(3-methylbutan-1-olate)?

Answer:

- Infrared (IR) Spectroscopy : Identify Ti-O stretching vibrations (600–800 cm⁻¹) and alkoxide C-O bonds (1000–1100 cm⁻¹). Compare experimental data with scaled DFT-calculated frequencies (e.g., B3-LYP/6-31G(d)) to resolve ambiguities .

- NMR Spectroscopy : Use ¹H NMR to confirm ligand integration (e.g., methyl and butyl protons) and ¹³C NMR to verify coordination-induced shifts.

- X-ray Crystallography : Resolve molecular geometry and bond lengths, ensuring data collection at low temperatures (100 K) to minimize thermal disorder .

Advanced: How can density functional theory (DFT) be applied to study the electronic structure of Titanium tris(3-methylbutan-1-olate)?

Answer:

- Methodology : Optimize geometry using hybrid functionals (e.g., B3-LYP) with a 6-31G(d) basis set. Include solvent effects via implicit models (e.g., PCM for toluene).

- Exchange-Correlation Potentials : Apply the Kohn-Sham equations to model electron density distribution, ensuring accurate treatment of Ti-O bonding orbitals .

- Validation : Compare computed vibrational spectra with experimental IR data, applying scaling factors (e.g., 0.967 for B3-LYP/6-31G(d)) to harmonize results .

Advanced: How should researchers address discrepancies between experimental and computational vibrational spectra of Titanium tris(3-methylbutan-1-olate)?

Answer:

- Error Analysis : Check for basis set limitations (e.g., missing polarization/diffuse functions) or anharmonic effects in experimental data.

- Triangulation : Cross-validate using multiple methods:

- Reporting : Clearly document discrepancies in supplementary materials, citing potential sources (e.g., solvent interactions) .

Basic: What safety precautions are necessary when handling Titanium tris(3-methylbutan-1-olate) in laboratory settings?

Answer:

- Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid contact with moisture to prevent hydrolysis.

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to minimize degradation.

- Disposal : Neutralize with aqueous sodium bicarbonate before disposal, adhering to institutional guidelines for metal-containing waste .

Advanced: What strategies can optimize the catalytic efficiency of Titanium tris(3-methylbutan-1-olate) in organic synthesis reactions?

Answer:

- Kinetic Studies : Conduct time-resolved NMR or GC-MS to monitor reaction progress. Vary temperature (40–120°C) and ligand ratios to identify rate-limiting steps.

- Mechanistic Probes : Use DFT to model transition states (e.g., Ti-O bond cleavage in esterification reactions). Validate with isotopic labeling (¹⁸O) .

- Triangulation : Compare catalytic performance across substrates (e.g., esters vs. amides) and correlate with steric/electronic parameters (e.g., Hammett constants) .

Basic: How should researchers document the synthesis and characterization of Titanium tris(3-methylbutan-1-olate) for publication?

Answer:

- Experimental Section : Provide step-by-step synthesis, purification, and characterization protocols. Limit main text to critical details (e.g., NMR shifts, yields) and archive raw data (spectra, crystallography files) as supplementary material .

- Data Presentation : Use tables to summarize spectroscopic data (e.g., IR peaks with assignments) and avoid duplicating figures in text .

Advanced: How can researchers resolve contradictions in reported reactivity data for Titanium tris(3-methylbutan-1-olate)?

Answer:

- Meta-Analysis : Systematically review literature for variables (e.g., solvent polarity, substrate scope) that influence reactivity.

- Controlled Replication : Reproduce conflicting studies under identical conditions, using high-purity reagents and calibrated instruments.

- Computational Modeling : Identify electronic or steric factors (e.g., ligand bulkiness) that modulate catalytic activity using DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.